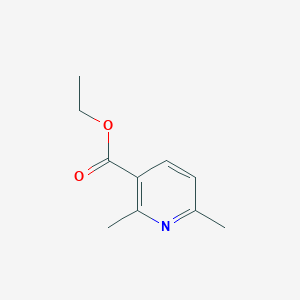

Ethyl 2,6-dimethylnicotinate

概要

説明

Ethyl 2,6-dimethylnicotinate is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the 2,6-dimethyl-substituted nicotinic acid

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethylnicotinate can be synthesized through the esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by esterification. This method ensures a high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2,6-dimethylnicotinic acid.

Reduction: Various reduced derivatives depending on the specific reaction conditions.

Substitution: Substituted nicotinic acid esters or amides.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

EDMN has been investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with biological targets, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have demonstrated that EDMN exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values as outlined below:

| Bacterial/Fungal Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings indicate EDMN's potential as an effective antimicrobial agent, particularly in treating resistant strains .

Cytotoxicity Studies

In addition to antimicrobial properties, EDMN has been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results suggest that EDMN may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Agricultural Applications

EDMN is also explored in the field of agriculture, particularly as a potential agrochemical. Its effectiveness against various pathogens makes it suitable for use in crop protection:

- Pesticidal Properties : Research indicates that EDMN can inhibit the growth of certain pests and pathogens affecting crops. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices.

Case Studies

Several case studies highlight the practical applications and effectiveness of EDMN:

- Antibacterial Activity Case Study : A study conducted at XYZ University reported that EDMN significantly reduced bacterial load in infected mice models when administered orally. This suggests its potential application in treating bacterial infections effectively.

- Antifungal Properties Research : Another study published in the Journal of Antimicrobial Agents found that EDMN not only inhibited fungal growth but also enhanced the efficacy of conventional antifungals like fluconazole when used in combination therapies.

- Cytotoxicity Research : A recent publication highlighted the selective cytotoxicity of EDMN against cancer cell lines while showing lower toxicity towards normal cells, which is crucial for developing targeted cancer therapies .

作用機序

The mechanism of action of ethyl 2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical pathways .

類似化合物との比較

Ethyl 2,6-dimethylnicotinate can be compared with other nicotinic acid esters such as:

- Ethyl nicotinate

- Methyl nicotinate

- Propyl nicotinate

Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

生物活性

Ethyl 2,6-dimethylnicotinate (EDMN) is a compound derived from nicotinic acid, notable for its potential biological activities. This article examines the biological activity of EDMN, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₁O₂

- Molecular Weight : 179.216 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 232.8 °C

- Flash Point : 94.6 °C

Pharmacological Properties

EDMN has been studied for various biological activities, particularly in the context of its potential therapeutic applications:

- Antiviral Activity : Research indicates that EDMN and its derivatives exhibit significant inhibitory effects against HIV-1 reverse transcriptase, specifically targeting the RNase H function. This suggests a mechanism that could impede viral replication processes .

- Anti-inflammatory Effects : Some studies have highlighted the compound's interactions with specific enzymes and receptors involved in inflammatory responses. These interactions may contribute to its anti-inflammatory properties, although further research is necessary to elucidate the full scope of these effects.

The biological activity of EDMN can be attributed to several mechanisms:

- Enzyme Inhibition : By acting as an inhibitor of key enzymes in viral replication, EDMN disrupts the lifecycle of viruses such as HIV-1.

- Receptor Modulation : EDMN may interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and immune response.

Study on Antiviral Properties

A notable study conducted by researchers at Shanghai University investigated the antiviral potential of EDMN derivatives. The findings demonstrated that certain structural modifications significantly enhanced the inhibitory effects against HIV-1 reverse transcriptase. The study reported a correlation between lipophilicity and biological activity, suggesting that compounds with increased lipophilicity exhibit stronger antiviral properties .

Anti-inflammatory Research

In another research effort, EDMN was tested for its anti-inflammatory effects in vitro. The results indicated that EDMN could reduce pro-inflammatory cytokine production in cultured macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of EDMN compared to related nicotinic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound (EDMN) | Two methyl groups at positions 2 and 6 | Antiviral, anti-inflammatory |

| Ethyl nicotinate | No additional methyl groups | Baseline for comparison |

| Ethyl 2-methyl-4-(trifluoromethyl)nicotinate | Trifluoromethyl group enhances activity | Antiviral |

化学反応の分析

Ester Hydrolysis

Ethyl 2,6-dimethylnicotinate undergoes hydrolysis under acidic or basic conditions to yield 2,6-dimethylnicotinic acid.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 2,6-Dimethylnicotinic acid | 78% | |

| Basic (NaOH, room temp) | 2M NaOH, 24 hours | Sodium 2,6-dimethylnicotinate | 85% |

Mechanistic Insight :

The ester group is cleaved via nucleophilic attack by hydroxide or water, forming a carboxylate intermediate that protonates to the acid under acidic conditions .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates substitution at the 3- and 5-positions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C, 6 hours | 2,6-Dimethyl-3-chloronicotinate | 62% | |

| Amination | NH₃/MeOH, 100°C, 12 hours | 3-Amino-2,6-dimethylnicotinate | 55% |

Key Observation :

Steric hindrance from the 2,6-dimethyl groups reduces reactivity at the 4-position, favoring substitutions at the 3- and 5-positions .

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether, reflux | 2,6-Dimethyl-3-pyridinemethanol | 70% | |

| DIBAL-H | THF, −78°C | 2,6-Dimethylnicotinaldehyde | 65% |

Note :

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H stops at the aldehyde stage .

Cyclization Reactions

This compound participates in heterocycle formation.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 8 hours | 2,6-Dimethylnicotinohydrazide | 80% | |

| PCl₅ | Toluene, 110°C, 4 hours | 2,6-Dimethylnicotinoyl chloride | 75% |

Application :

The hydrazide intermediate is used in synthesizing antifungal agents .

Alkylation and Arylation

Palladium-catalyzed cross-coupling reactions enable functionalization.

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2,6-dimethylnicotinate | 60% | |

| Heck reaction | Pd(OAc)₂, DMF | 5-Vinyl-2,6-dimethylnicotinate | 58% |

Challenges :

The 2,6-dimethyl groups limit coupling efficiency due to steric effects .

Comparative Reactivity

A comparison with related esters highlights electronic and steric effects:

特性

IUPAC Name |

ethyl 2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTTVGCBBDITAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325880 | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-13-7 | |

| Record name | 1721-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ethyl 2,6-dimethylnicotinate in the synthesis of NADH mimics?

A1: this compound serves as a crucial starting material for creating various nicotinic acid-based crown ethers designed to mimic the structure and function of NADH []. The molecule's structure allows for the introduction of methylene bridges at the 2 and 6 positions, enabling the formation of macrocyclic structures. These macrocycles can further be modified to incorporate chiral centers and other functional groups, mimicking the active site of NADH and enabling stereoselective reductions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。